8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of imidazo[2,1-f]purine and piperazine moieties, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting with the preparation of the imidazo[2,1-f]purine core. This core is then functionalized with the piperazine moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents like toluene and reagents such as activated carbon for purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different alkyl or aryl groups.
Scientific Research Applications
8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Properties
Molecular Formula |
C24H30ClN7O2 |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H30ClN7O2/c1-16-17(2)32-20-21(27(3)24(34)28(4)22(20)33)26-23(32)31(16)10-6-9-29-11-13-30(14-12-29)19-8-5-7-18(25)15-19/h5,7-8,15H,6,9-14H2,1-4H3 |
InChI Key |
LFDINLYTMDWVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)N(C3=O)C)C)C |
Origin of Product |
United States |
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